4-Chloro-6-phenylpyridin-2-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H9ClN2 |
|---|---|
Molecular Weight |
204.65 g/mol |
IUPAC Name |
4-chloro-6-phenylpyridin-2-amine |
InChI |
InChI=1S/C11H9ClN2/c12-9-6-10(14-11(13)7-9)8-4-2-1-3-5-8/h1-7H,(H2,13,14) |
InChI Key |
PNXUJTXBZGGQCW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CC(=C2)Cl)N |
Origin of Product |
United States |
Synthetic Methodologies for 4 Chloro 6 Phenylpyridin 2 Amine
Nucleophilic Substitution Reactions in Pyridine (B92270) Chemistry
Nucleophilic substitution on the pyridine ring is a fundamental approach. However, the direct displacement of a leaving group by an amine on an unactivated pyridine ring can be challenging. The reactivity of halopyridines towards nucleophilic substitution is significantly lower than their pyrimidine (B1678525) counterparts. For instance, 2-chloropyridine (B119429) is approximately 10⁸ times less reactive than 2-chloropyrimidine (B141910) under typical SNAr conditions. researchgate.net The reaction of amines with alkyl halides can also be difficult to control, often leading to a mixture of primary, secondary, tertiary, and even quaternary ammonium (B1175870) salts. youtube.comlibretexts.org
Despite these challenges, nucleophilic substitution can be facilitated under specific conditions. For example, the reaction of 4-chloroquinazoline (B184009) with pyrrolidine (B122466) occurs at 100°C in the presence of potassium fluoride (B91410). researchgate.net In some cases, using a neutral form of the amine nucleophile, like ammonia, can be effective, though it may require stochiometric adjustments to account for its role as both a nucleophile and a base. libretexts.org
Amination Reactions on Halogenated Pyridines
The direct amination of di-halogenated pyridines offers a more direct route. For instance, the reaction of 2,4-dichloropyridine (B17371) with various amines can be a viable method. Research has shown that microwave-assisted synthesis can be employed for the amination of 2-amino-4-chloro-pyrimidine derivatives, suggesting a potential parallel for pyridine-based systems. nih.gov The choice of solvent and base is crucial in these reactions to promote the desired regioselectivity and yield.
Regioselective Chlorination of Pyridin-2-amine Derivatives
An alternative direct approach involves the regioselective chlorination of a pre-formed pyridin-2-amine derivative. Starting with 6-phenylpyridin-2-amine, a selective chlorination at the 4-position would yield the target compound. This method relies on the directing effects of the existing amino and phenyl groups to achieve the desired regiochemistry. While specific studies on the direct chlorination of 6-phenylpyridin-2-amine are not prevalent, general methods for regioselective chlorination of substituted pyridines often employ reagents like N-chlorosuccinimide (NCS) or sulfuryl chloride. The success of such a reaction would be highly dependent on the reaction conditions to control the position of chlorination.
Chemical Reactivity and Derivatization of 4 Chloro 6 Phenylpyridin 2 Amine
Nucleophilic Substitution Reactions at the Chloro Position
The chlorine atom at the C4 position of the pyridine (B92270) ring is the primary site for nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the nitrogen atom in the pyridine ring acidifies the ring protons and activates the halide for displacement. The mechanism for this type of reaction is typically a two-step addition-elimination process, where a nucleophile adds to the carbon bearing the chlorine, forming a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the elimination of the chloride ion to restore aromaticity youtube.comyoutube.com. Reactions are often accelerated by heating youtube.com.
Reaction with Amines
4-Chloro-6-phenylpyridin-2-amine is expected to react with a variety of primary and secondary amines to yield N-substituted-6-phenylpyridine-2,4-diamine derivatives. This reaction proceeds via nucleophilic attack by the amine on the C4 position of the pyridine ring, displacing the chloride. Amines are effective nucleophiles for this transformation, which is a common strategy for synthesizing substituted pyridines youtube.com. The general reaction is illustrated below:

Table 1: Expected Products from the Reaction of this compound with Various Amines
| Reactant Amine | Chemical Name | Expected Product |
| Piperidine | 1-(2-amino-6-phenylpyridin-4-yl)piperidine | |
| Morpholine | 4-(2-amino-6-phenylpyridin-4-yl)morpholine | |
| Aniline (B41778) | N4,6-diphenylpyridine-2,4-diamine | |
| Benzylamine | N4-benzyl-6-phenylpyridine-2,4-diamine |
This table represents predicted products based on established reactivity patterns.
Reaction with Thiols
Similar to amines, thiols and their conjugate bases (thiolates) are excellent nucleophiles and are expected to readily displace the chlorine atom. Thiolates are particularly potent nucleophiles for SNAr reactions biomedpharmajournal.org. This reaction would lead to the formation of 4-(alkylthio)- or 4-(arylthio)-6-phenylpyridin-2-amine derivatives.

Table 2: Expected Products from the Reaction of this compound with Various Thiols
| Reactant Thiol | Chemical Name | Expected Product |
| Ethanethiol | 4-(ethylthio)-6-phenylpyridin-2-amine | |
| Thiophenol | 4-(phenylthio)-6-phenylpyridin-2-amine | |
| Benzyl Mercaptan | 4-(benzylthio)-6-phenylpyridin-2-amine |
This table represents predicted products based on established reactivity patterns.
Electrophilic Aromatic Substitution on the Phenyl Moiety
The phenyl group at the C6 position is subject to electrophilic aromatic substitution (EAS). The outcome of this reaction is dictated by the directing effect of the substituent attached to it, which is the 4-chloro-2-aminopyridin-6-yl group. This substituent has competing electronic effects. The amino group is a strong activating, ortho-, para-director, while the pyridine nitrogen and the chloro group are deactivating.
However, EAS reactions such as nitration or halogenation are typically performed under strong acidic conditions (e.g., H₂SO₄, AlCl₃, FeBr₃) libretexts.orgmsu.edu. In such an environment, the basic nitrogen of the pyridine ring and the exocyclic 2-amino group will be protonated. The resulting pyridinium (B92312) and ammonium (B1175870) cations are powerful electron-withdrawing groups. This would render the entire substituent strongly deactivating and a meta-director. Therefore, electrophilic attack is predicted to occur at the meta-positions of the phenyl ring msu.edulibretexts.org.

Functionalization of the Amino Group
The 2-amino group is itself a reactive handle that can be readily functionalized. It behaves as a typical aromatic amine, with its nucleophilicity allowing for a range of derivatization reactions.
Acylation Reactions
The 2-amino group is expected to react readily with acylating agents such as acyl chlorides or acid anhydrides to form the corresponding amide derivatives. For example, reaction with acetyl chloride or acetic anhydride (B1165640) in the presence of a base would yield N-(4-chloro-6-phenylpyridin-2-yl)acetamide. This reaction is not only a common derivatization but is also frequently employed as a protecting group strategy. Converting the amine to an amide reduces its activating influence and nucleophilicity, which can be useful for controlling subsequent reactions, such as preventing over-reaction during electrophilic aromatic substitution libretexts.org.

Alkylation Reactions
The primary amino group of this compound is a key site for alkylation reactions. These reactions are fundamental in modifying the compound's structure to introduce new functionalities and to build more complex molecular architectures.
Direct N-alkylation can be achieved using various alkylating agents, such as alkyl halides, in the presence of a base. The choice of base and solvent is crucial to control the degree of alkylation and to avoid side reactions. For instance, in the synthesis of chlorphenamine, a related pyridylacetonitrile is alkylated with 2-dimethylaminoethylchloride using sodium amide as the base. wikipedia.org
In some cases, reductive amination provides an alternative and efficient route to N-substituted aminopyridines. This method involves the reaction of the aminopyridine with an aldehyde or ketone to form an imine, which is then reduced in situ to the corresponding alkylated amine. This approach is particularly useful for introducing a variety of substituents. nih.govacs.org For example, a protocol for the N-alkylation of 4-aminopyridine (B3432731) involves a mixed solution with methanol (B129727) over a catalyst at elevated temperatures to produce 4-methylaminopyridine and 4-dimethylaminopyridine. google.com
The table below summarizes typical conditions for the alkylation of aminopyridines, which can be adapted for this compound.
Table 1: Representative Alkylation Reactions of Aminopyridines
| Reactant | Reagent | Product | Conditions | Reference |
|---|---|---|---|---|
| 4-Chlorophenyl(2-pyridyl)acetonitrile | 2-Dimethylaminoethylchloride, Sodium Amide | γ-(4-Chlorophenyl)-γ-cyano-N,N-dimethyl-2-pyridinepropanamine | - | wikipedia.org |
| N-Boc-4-aminopyridine | Alkylating agent, Electrogenerated acetonitrile (B52724) anion | N-alkylated N-Boc-4-aminopyridine | Mild conditions | researchgate.net |
| 4-Aminopyridine | Methanol | 4-Methylaminopyridine, 4-Dimethylaminopyridine | Catalyst, 320°C | google.com |
Palladium-Catalyzed Transformations for Advanced Derivatives
Palladium-catalyzed cross-coupling reactions are powerful tools for creating carbon-carbon and carbon-heteroatom bonds, and they are extensively used to derivatize halogenated pyridines like this compound. researchgate.net These reactions offer a versatile platform to introduce a wide range of substituents onto the pyridine ring, leading to advanced derivatives with tailored properties.
Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling is a widely used method for forming C-C bonds by reacting an organoboron compound with a halide. libretexts.org In the case of this compound, the chloro group can be coupled with various aryl or vinyl boronic acids or esters to introduce new phenyl groups or other unsaturated moieties at the 4-position. These reactions are typically catalyzed by a palladium complex, such as Pd(PPh₃)₄ or PdCl₂(dppf), in the presence of a base like potassium carbonate. researchgate.netnih.gov The choice of ligand for the palladium catalyst can be critical, especially when dealing with nitrogen-containing heterocycles which can sometimes inhibit the catalyst. organic-chemistry.org
Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of C-N bonds. wikipedia.orglibretexts.org This reaction allows for the substitution of the chloro group in this compound with a variety of primary or secondary amines. This transformation is highly valuable for the synthesis of libraries of compounds with diverse amino substituents, which is particularly useful in drug discovery. researchgate.netorganic-chemistry.org The reaction typically employs a palladium catalyst with a specialized phosphine (B1218219) ligand and a base. acs.orgsemanticscholar.org
Sonogashira Coupling: The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orgwikipedia.org This reaction can be used to introduce alkynyl groups at the 4-position of the pyridine ring by reacting this compound with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base. libretexts.orgnih.gov
The following table provides an overview of these key palladium-catalyzed reactions.
Table 2: Palladium-Catalyzed Reactions for Derivatization
| Reaction | Reactants | Catalyst System | Product | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Aryl/Vinyl Boronic Acid/Ester | Pd Catalyst (e.g., Pd(PPh₃)₄), Base | 4-Aryl/Vinyl-6-phenylpyridin-2-amine | libretexts.orgresearchgate.netorganic-chemistry.org |
| Buchwald-Hartwig Amination | Primary/Secondary Amine | Pd Catalyst, Phosphine Ligand, Base | N,4-Disubstituted-6-phenylpyridin-2-amine | wikipedia.orgresearchgate.netorganic-chemistry.org |
| Sonogashira Coupling | Terminal Alkyne | Pd Catalyst, Cu(I) Co-catalyst, Amine Base | 4-Alkynyl-6-phenylpyridin-2-amine | organic-chemistry.orgwikipedia.orglibretexts.org |
Utility as a Building Block in Complex Organic Synthesis
The strategic placement of reactive sites on this compound makes it a valuable and versatile building block for the synthesis of more complex organic molecules, particularly heterocyclic systems.
The bifunctional nature of this compound, possessing both an amino and a chloro group, makes it an excellent starting material for the construction of fused heterocyclic systems. One prominent example is the synthesis of pyrido[2,3-d]pyrimidines. capes.gov.brnih.gov These structures are of significant interest due to their biological activities. nih.gov
The synthesis can proceed through a condensation reaction between the aminopyridine and a suitable three-carbon synthon, followed by cyclization. For example, reaction with β-ketoesters or their equivalents can lead to the formation of a pyrimidine (B1678525) ring fused to the pyridine core. bohrium.com Multicomponent reactions involving an aldehyde, an active methylene (B1212753) compound, and the aminopyridine derivative can also be employed to construct these polycyclic systems in a single step. researchgate.net
The introduction of fluorine into organic molecules can significantly alter their biological and physical properties. orgsyn.org The chloro group in this compound can be replaced with a fluorine atom through nucleophilic aromatic substitution (SₙAr). acsgcipr.org This halogen exchange (Halex) reaction is typically performed using a fluoride (B91410) salt, such as potassium fluoride or cesium fluoride, often in a polar aprotic solvent at elevated temperatures. acsgcipr.org The reactivity in SₙAr reactions of halopyridines is often higher for fluoropyridines compared to their chloro counterparts, making the resulting fluorinated product a potentially more reactive intermediate for further functionalization. nih.govacs.org
While direct fluorination of the pyridine ring can be challenging, the dearomatization-hydrogenation of fluoropyridine precursors offers a pathway to fluorinated piperidines. nih.gov
The orthogonal reactivity of the functional groups in this compound allows for its use as an intermediate in the synthesis of multifunctionalized scaffolds. Sequential cross-coupling reactions are a powerful strategy in this regard. mdpi.com
For instance, the chloro group can first be subjected to a palladium-catalyzed reaction, such as a Suzuki or Sonogashira coupling, to introduce a new substituent at the 4-position. Subsequently, the amino group can be modified through acylation, alkylation, or another C-N bond-forming reaction. This sequential functionalization allows for the controlled and systematic construction of complex molecules with diverse substitution patterns around the pyridine core. The ability to perform these reactions selectively is key to the utility of this compound as a versatile synthetic intermediate.
Biological Activity and Pharmacological Investigations Pre Clinical Focus
General Biological Activities of Pyridine-2-amine Derivatives
Derivatives of 2-aminopyridine (B139424) are a significant class of nitrogen-containing heterocyclic compounds that exhibit a broad spectrum of biological activities. These compounds are integral to the structure of several established drugs. researchgate.net The versatility of the 2-aminopyridine scaffold allows for structural modifications that can lead to a variety of pharmacological effects.
Research has demonstrated that these derivatives can act as potent inhibitors of various enzymes. For instance, certain novel 2-aminopyridine derivatives have been synthesized and shown to inhibit Ubiquitin-Specific Peptidase 7 (USP7), a target implicated in colorectal carcinoma. nih.gov Furthermore, derivatives of 2-amino-4,6-dimethylpyridine (B145770) have been identified as moderately active inhibitors of acetylcholinesterase and butyrylcholinesterase. nih.gov The biological potential of this class of compounds also extends to antibacterial and antifungal activities. researchgate.net The diverse biological profiles of 2-aminopyridine derivatives underscore their importance in the ongoing search for new therapeutic agents.
Enzyme Inhibition Studies
The structural features of 4-chloro-6-phenylpyridin-2-amine and its analogs make them attractive candidates for investigation as enzyme inhibitors. The following sections detail their activity against specific enzyme families.
Cholinesterase inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease, as they increase the levels of the neurotransmitter acetylcholine (B1216132) in the brain. acs.org Pyridine (B92270) and pyrimidine (B1678525) derivatives have been extensively studied for their potential to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov
Studies on various 2-aminopyridine and 4-aminopyridine (B3432731) derivatives have revealed different modes of cholinesterase inhibition. For example, certain carbamate (B1207046) derivatives of 4-aminopyridine have been shown to act as non-competitive inhibitors of acetylcholinesterase, while exhibiting competitive inhibition of butyrylcholinesterase. nih.gov In another study, a series of pyrimidine and pyridine diamines were designed as dual binding site inhibitors, interacting with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of cholinesterases. Many of these compounds displayed a mixed or uncompetitive inhibition mechanism for both AChE and BChE. nih.govresearchgate.net The specific kinetic profile is highly dependent on the nature and position of substituents on the pyridine ring and the linker connecting it to other moieties. nih.gov
The selectivity of inhibitors for AChE over BChE, or vice versa, can be a critical factor in their therapeutic application. Research has shown that structural modifications to the pyridine-2-amine core can significantly influence this selectivity. For instance, in a series of pyrimidine and pyridine diamine derivatives, the pyridine-based compounds were generally found to be more potent inhibitors of equine BChE (eqBChE) compared to their pyrimidine counterparts. nih.gov A separate study on pyridine derivatives with carbamic or amidic functions identified compounds with high potency for human AChE (hAChE) and others with high potency for human BChE (hBChE), demonstrating that selectivity can be tuned through synthetic modifications. nih.gov
Table 1: Cholinesterase Inhibitory Activity of Selected Pyridine and Pyrimidine Derivatives
| Compound | Target Enzyme | Inhibition (%) at 9 µM | IC₅₀ (µM) | Ki (µM) | Inhibition Type |
| Pyrimidine Diamine 9 | EeAChE | ~90% | - | 0.312 | - |
| Pyrimidine Diamine 13 | EeAChE | ~90% | - | - | - |
| Pyrimidine Diamine 18 | eqBChE | 84% | - | - | - |
| Pyrimidine Diamine 22 | eqBChE | 94% | - | 0.099 | Mixed |
| Pyridine Diamine 25 | EeAChE | 73% | - | - | - |
| Carbamate 8 | hAChE | - | 0.153 | - | Mixed |
| Carbamate 11 | hBChE | - | 0.828 | - | - |
EeAChE: Electrophorus electricus Acetylcholinesterase; eqBChE: equine Butyrylcholinesterase; hAChE: human Acetylcholinesterase; hBChE: human Butyrylcholinesterase. Data sourced from multiple studies. nih.govnih.gov
Kinases are a large family of enzymes that play crucial roles in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. mdpi.com The pyridine and pyrimidine scaffolds are prevalent in many kinase inhibitors. nih.govnih.gov
Aurora kinases, particularly Aurora Kinase A, are key regulators of mitosis, and their inhibition is a validated strategy in oncology. nih.gov A number of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines have been identified as potent inhibitors of both Aurora A and Aurora B kinases. nih.gov The inhibitory activity of these compounds is often ATP-competitive. sigmaaldrich.com Structure-activity relationship (SAR) studies have shown that substituents on the aniline (B41778) ring can significantly impact potency and selectivity. nih.gov For example, a methyl group at the para-position of the aniline ring in one series of compounds was found to be important for Aurora kinase inhibition. nih.gov
Table 2: Aurora Kinase Inhibitory Activity of a Representative Compound
| Compound | Target Kinase | Kᵢ (nM) |
| 18 (CYC116) | Aurora A | 8.0 |
| Aurora B | 9.2 |
Compound 18 is 4-methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine. nih.gov
G-protein coupled receptors (GPCRs) are the largest family of membrane receptors and are targets for a significant portion of modern medicines. nih.gov GPR119 is a GPCR expressed primarily in pancreatic β-cells and intestinal L-cells, and its activation leads to glucose-dependent insulin (B600854) secretion, making it an attractive target for the treatment of type 2 diabetes. semanticscholar.org
Several series of pyrimidine and pyridine derivatives have been developed as potent GPR119 agonists. semanticscholar.orgnih.govnih.gov For instance, N-(Piperidin-4-yl)-N-(trifluoromethyl)pyrimidin-4-amine derivatives have been optimized to enhance GPR119 agonist activity. nih.gov Another clinical candidate, APD597, which is a pyridine derivative, was selected for preclinical development due to its good balance of agonist potency and intrinsic activity. nih.gov The development of these compounds highlights the potential of the pyridine-2-amine scaffold to be adapted for potent and selective GPCR agonism.
An Examination of the Biological Profile of this compound
Following a comprehensive review of publicly available scientific literature, it has been determined that there is a significant lack of research data concerning the specific biological and pharmacological activities of the chemical compound this compound.
Extensive searches for data pertaining to the preclinical biological activity of this compound (CAS Number: 1211525-26-6) did not yield any specific studies that would allow for a detailed report as per the requested outline. While the compound is commercially available for research purposes, it does not appear to have been the subject of dedicated investigation in the following areas:
Anti-proliferative and Anticancer Properties in Cellular Models: No studies were found that evaluated the effects of this compound on cancer cell lines or its potential as an anti-proliferative agent.
Antimicrobial and Antifungal Efficacy in In Vitro Studies: The scientific literature lacks any reports on the efficacy of this specific compound against bacterial or fungal pathogens.
Neuroprotective Effects in In Vitro Neuronal Models: There is no available data to suggest that this compound has been tested for neuroprotective properties in any neuronal cell models.
Cytoprotective Activity Assessment in Cellular Assays: No cellular assays have been published that assess the potential cytoprotective activities of this compound.
Modulation of Cellular Signaling Pathways: Investigations into the mechanism of action, including any interaction with or modulation of cellular signaling pathways by this compound, have not been reported.
While research exists on compounds with structurally similar components, such as other substituted pyridine or pyrimidine derivatives, these findings are not directly applicable to this compound and are therefore excluded from this report as per the specific instructions. The absence of published research prevents the creation of detailed sections or data tables on its biological activity.
Structure Activity Relationship Sar Studies
Elucidating Key Pharmacophoric Features of 4-Chloro-6-phenylpyridin-2-amine
The fundamental structure of this compound comprises a 2-aminopyridine (B139424) scaffold, which is a common motif in many biologically active compounds, particularly kinase inhibitors. The key pharmacophoric features of this scaffold are the hydrogen bond donating amino group and the nitrogen atom within the pyridine (B92270) ring, which can act as a hydrogen bond acceptor. These features often facilitate crucial interactions with the hinge region of kinase active sites.
Impact of Substituent Modifications on Biological Efficacy
The nature and position of halogen substituents on the pyridine or phenyl ring can significantly modulate the biological activity of this compound analogs. Halogens can alter the compound's lipophilicity, electronic distribution, and metabolic stability, and can also act as key interaction points with the target protein.
In a related series of 6-chloro-4-fluoroalkylamino-2-heteroaryl-5-(substituted)phenylpyrimidines, the presence of the chlorine atom at position 6 of the pyrimidine (B1678525) ring was a common feature of the active compounds. nih.gov Furthermore, in a study of covalent inhibitors of MSK1 kinase, the displacement of a chloro group from a dichloropyrimidine core by a cysteine residue was confirmed, highlighting the reactivity and potential role of the chlorine atom in covalent bond formation with the target. nih.gov The replacement of the 5-chloro substituent with a hydrogen atom in this series resulted in a nearly 10-fold decrease in activity, underscoring the importance of the halogen at this position. nih.gov
The following table summarizes the impact of halogen substitutions on the activity of related heterocyclic compounds.
| Compound Series | Halogen Substitution | Effect on Biological Activity |
| 2,5-dichloropyrimidine covalent inhibitors | Replacement of 5-chloro with hydrogen | ~10-fold decrease in activity nih.gov |
| 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles | 4-bromophenyl vs. 4-chlorophenyl | Increased activity mdpi.com |
Modifications to the phenyl ring at position 6 offer a wide scope for tuning the biological properties of this compound analogs. Substituents on the phenyl ring can alter the compound's steric and electronic profile, thereby affecting its binding affinity and selectivity for the target.
In a study of 2-anilino-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-ones, variation of substituents on the 6-phenyl ring did not markedly alter the selectivity between c-Src and Wee1 kinases. nih.gov However, in a series of 4-aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles, the introduction of electron-withdrawing groups like nitro at the 3 and 4-positions of the phenyl ring led to very potent inhibition of cancer cell lines. mdpi.com The presence of a methoxy (B1213986) group at the 2-position of the phenyl ring also increased activity, suggesting that hydrophilic substituents on the phenyl ring can be beneficial. mdpi.com
The table below illustrates the effect of various substituents on the phenyl ring on the cytotoxic activity of 4-aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. mdpi.com
| Phenyl Ring Substituent | Relative Cytotoxic Activity |
| Unsubstituted | Moderate |
| 4-Chloro | Less active than 4-bromo |
| 4-Bromo | More active than 4-chloro |
| 2-Methoxy | Increased activity |
| 3-Nitro | Potent inhibition |
| 4-Nitro | Potent inhibition |
The 2-amino group is a crucial pharmacophoric feature, often involved in key hydrogen bonding interactions with the target protein. Modifications at this position can have a profound impact on biological activity.
In a series of 2-anilino-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-ones, the introduction of solubilizing substituents on the 2-anilino ring in many cases increased Wee1 kinase activity. nih.gov In a different study on 6-chloro-4-fluoroalkylamino-2-heteroaryl-5-(substituted)phenylpyrimidines, the fluoroalkylamino group at position 4 was a key feature of these anticancer agents. nih.gov
Correlation of Electronic and Steric Properties with Biological Outcomes
For instance, in the development of 3,5-diaryl-2-aminopyridine ALK2 inhibitors, it was found that substitution of a 3-phenol with a 4-phenylpiperazine greatly increased potency in cellular assays. acs.org This suggests that the steric bulk and conformational flexibility of the piperazine (B1678402) ring, along with its electronic properties, were more favorable for activity. In another example, the structure-activity relationship of 4-aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles indicated that relatively larger substituents on the phenyl ring were valuable for good activity. mdpi.com
Bioisosteric Replacements and Their Effects on Activity
Bioisosteric replacement is a powerful strategy in drug design to optimize the properties of a lead compound. In the context of this compound, bioisosteric replacements can be applied to the pyridine ring, the phenyl ring, the chloro substituent, or the amino group to improve activity, selectivity, or pharmacokinetic properties.
For example, the pyridine ring could potentially be replaced by other five- or six-membered heterocycles. In a series of anticancer agents, a acs.orgnih.govnih.govtriazolo[1,5-a]pyrimidine core was modified to a 2-heteroarylpyrimidine, leading to more potent compounds. nih.gov The study found that for the 2-heteroaryl group, the best activity was obtained when the heteroaryl group had a nitrogen atom at the ortho-position to the pyrimidyl core. nih.gov
The phenyl group can also be replaced with other aromatic or heteroaromatic rings. The following table provides examples of common bioisosteric replacements for a phenyl group.
| Original Group | Bioisosteric Replacement |
| Phenyl | Pyridyl |
| Phenyl | Thienyl |
| Phenyl | Substituted Phenyl |
Computational Chemistry and Molecular Modeling
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For 4-Chloro-6-phenylpyridin-2-amine and its analogs, docking simulations are crucial for identifying potential biological targets and understanding the structural basis of their activity.
Docking studies of similar compounds, such as 4-(4-(methylsulfonyl)phenyl)-6-phenylpyrimidin-2-amine derivatives, into the active sites of enzymes like Cyclooxygenase-2 (COX-2) have demonstrated specific and crucial binding interactions. nih.gov These simulations show that the aminopyrimidine core can form key hydrogen bonds with amino acid residues. For instance, the amine group is often observed to interact with the backbone carbonyls of residues like Valine and Serine, while the pyridine (B92270) nitrogen can act as a hydrogen bond acceptor.
The phenyl and chloro-substituted rings typically engage in hydrophobic and van der Waals interactions within the enzyme's binding pocket. In the case of COX-2, the phenyl group can fit into a hydrophobic pocket, while the chlorine atom may form specific halogen bonds or other electrostatic interactions that enhance binding affinity and selectivity. nih.gov The binding mode of these inhibitors often mimics that of known drugs, such as Celecoxib, by positioning the core scaffold to establish critical hydrogen bonds within the active site. nih.gov
Table 1: Predicted Interactions of a this compound Analog with a Model Enzyme Active Site
| Interacting Residue | Interaction Type | Moiety Involved |
|---|---|---|
| Serine (e.g., Ser530 in COX-2) | Hydrogen Bond | 2-Amine Group |
| Valine (e.g., Val523 in COX-2) | Hydrogen Bond | Pyridine Nitrogen |
| Leucine, Alanine | Hydrophobic Interaction | Phenyl Ring |
This table is a representative model based on docking studies of structurally similar compounds.
Binding affinity, often expressed as a docking score in kcal/mol, quantifies the strength of the interaction between a ligand and its target. For derivatives of 4-phenylpyrimidin-2-amine, docking scores against enzymes like CDK4/6 and COX-2 have been calculated to predict their inhibitory potential. nih.govnih.gov These scores are derived from the sum of all intermolecular interactions, including hydrogen bonds, hydrophobic interactions, and electrostatic forces.
Studies on N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides, which share structural motifs, have shown that specific substitutions can significantly alter binding affinity. For example, the introduction of a chloro group can enhance binding by participating in favorable interactions within the binding pocket. mdpi.com Induced-fit docking (IFD) studies, which account for the flexibility of the protein's active site, often provide a more accurate prediction of binding affinity and have been used to show how ligands can induce conformational changes in the target enzyme to achieve an optimal fit. mdpi.com
Quantum Chemical Calculations for Electronic Properties
Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure of molecules. These calculations provide fundamental insights into the reactivity and stability of this compound.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. researchgate.net The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. scirp.org
A large HOMO-LUMO gap suggests high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap indicates that the molecule is more polarizable and more reactive. scirp.org For aminopyridine derivatives, DFT calculations (e.g., at the B3LYP/6-31G level) are used to determine these energy values. The presence of electron-donating (amine) and electron-withdrawing (chloro, phenyl) groups on the pyridine ring significantly influences the energies of the frontier orbitals. rsc.org
Table 2: Representative Frontier Orbital Energies and Properties for a Phenylpyridine System
| Parameter | Description | Typical Value (eV) |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 to -5.5 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.0 to -1.0 |
| ΔE (Gap) | HOMO-LUMO Energy Gap (ELUMO - EHOMO) | 4.0 to 5.0 |
| Ionization Potential (I) | ≈ -EHOMO | 5.5 to 6.5 |
| Electron Affinity (A) | ≈ -ELUMO | 1.0 to 2.0 |
Values are illustrative based on DFT calculations for similar heterocyclic systems. scirp.orgmdpi.com
Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the total electrostatic potential mapped onto the electron density surface of a molecule. libretexts.orgdeeporigin.com These maps are invaluable for understanding intermolecular interactions, particularly hydrogen bonding and nucleophilic/electrophilic attacks.
For this compound, the MEP map would show distinct regions of charge. The most negative potential (typically colored red) is expected around the nitrogen atoms of the pyridine ring and the amino group, indicating their role as hydrogen bond acceptors or sites for electrophilic attack. The hydrogen atoms of the amino group would exhibit a positive potential (colored blue), making them primary hydrogen bond donors. The chlorine atom, despite its electronegativity, can present a region of positive potential known as a σ-hole along the C-Cl bond axis, allowing it to act as a halogen bond donor. acs.org
Conformational Analysis and Energy Landscapes
The three-dimensional structure of this compound is not rigid. Rotation around the single bond connecting the phenyl and pyridine rings gives rise to different conformations with varying energies. This rotation is subject to steric hindrance, particularly from the groups at the ortho positions of the rings.
The conformational landscape of biphenyl-like molecules is defined by the dihedral angle between the two rings. libretexts.org For biphenyl (B1667301) itself, the most stable conformation is a twisted structure with a dihedral angle of about 45°, which represents a balance between stabilizing π-conjugation (favoring planarity) and destabilizing steric repulsion between ortho-hydrogens (favoring a perpendicular arrangement). libretexts.orgutah.edu
In this compound, the presence of the nitrogen atom in the pyridine ring and the substituents (chloro and amino groups) creates a more complex energy landscape. The rotation barrier, or the energy required to move from a stable (twisted) conformer through a planar transition state, is influenced by the size of these substituents. nih.gov Computational studies can map this energy landscape by calculating the relative energy for each dihedral angle, revealing the most stable, low-energy conformations that the molecule is likely to adopt. ic.ac.uk This analysis is critical, as the biological activity of a molecule often depends on its ability to adopt a specific conformation to fit into a target's binding site.
Analytical and Spectroscopic Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of 4-chloro-6-phenylpyridin-2-amine. By analyzing the chemical shifts, coupling constants, and correlations, researchers can piece together the connectivity of atoms within the molecule.
Proton (¹H) NMR
In the ¹H NMR spectrum of this compound, the protons on the pyridine (B92270) and phenyl rings, as well as the amine protons, will resonate at characteristic chemical shifts. The aromatic region (typically δ 6.0-9.0 ppm) will display signals for the protons on both the pyridine and phenyl rings. The protons on the phenyl group are expected to appear as a multiplet, while the two protons on the pyridine ring will likely present as distinct singlets or doublets depending on the specific coupling interactions. The amine (-NH₂) protons generally appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration. libretexts.org
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| Pyridine-H | 6.5 - 7.5 | Singlet/Doublet |
| Phenyl-H | 7.2 - 7.8 | Multiplet |
| Amine-NH₂ | 4.5 - 6.0 | Broad Singlet |
Note: Predicted values are based on typical chemical shifts for similar structural motifs.
Carbon-13 (¹³C) NMR
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Due to the low natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling, resulting in a spectrum of singlets, where each unique carbon atom is represented by a single peak. libretexts.org The chemical shifts in ¹³C NMR are spread over a much wider range than in ¹H NMR (typically 0-220 ppm), which often allows for the resolution of all carbon signals. oregonstate.edu The carbons of the pyridine and phenyl rings will resonate in the aromatic region (approximately δ 110-160 ppm). The carbon atom attached to the chlorine (C-Cl) and the carbon bearing the amine group (C-NH₂) will have their chemical shifts influenced by the electronegativity of these substituents.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| Pyridine Ring Carbons | 110 - 160 |
| Phenyl Ring Carbons | 125 - 140 |
| C-Cl | 145 - 155 |
| C-NH₂ | 155 - 165 |
Note: Predicted values are based on typical chemical shifts for substituted pyridines and phenyl rings. libretexts.orgrsc.org
2D NMR Techniques (COSY, HMBC)
To definitively assign the proton and carbon signals and to confirm the connectivity of the molecular fragments, two-dimensional (2D) NMR experiments are often employed.
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. youtube.com For this compound, COSY would be used to establish the connectivity of the protons within the phenyl ring.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. youtube.com HMBC is particularly powerful for connecting the phenyl and pyridine rings by showing correlations between the phenyl protons and the pyridine carbons, and vice versa. It can also confirm the positions of the substituents by showing correlations between the pyridine protons and the carbons bearing the chloro and amino groups. researchgate.net
Mass Spectrometry for Molecular Weight Confirmation
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. This is crucial for confirming the molecular weight of a synthesized compound.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a highly accurate method that can determine the mass of a molecule to within a few parts per million. This level of precision allows for the determination of the elemental composition of the molecule, providing strong evidence for the chemical formula of this compound (C₁₁H₉ClN₂). The presence of chlorine would be indicated by a characteristic isotopic pattern in the mass spectrum, with the M+2 peak being approximately one-third the intensity of the molecular ion peak (M+).
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrational frequencies of the bonds. nist.gov
In the IR spectrum of this compound, characteristic absorption bands would be expected for the N-H bonds of the primary amine, the C=C and C=N bonds of the aromatic rings, and the C-Cl bond. libretexts.org The N-H stretching vibrations of the primary amine typically appear as two sharp bands in the region of 3300-3500 cm⁻¹. youtube.com Aromatic C-H stretching vibrations are usually observed above 3000 cm⁻¹, while C=C and C=N stretching vibrations of the pyridine and phenyl rings appear in the 1400-1600 cm⁻¹ region. The C-Cl stretching vibration is typically found in the fingerprint region, at lower wavenumbers.
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |
| Primary Amine (N-H) | Symmetric & Asymmetric Stretch | 3300 - 3500 (two bands) |
| Primary Amine (N-H) | Scissoring (Bend) | 1590 - 1650 |
| Aromatic C-H | Stretch | 3000 - 3100 |
| Aromatic C=C & C=N | Stretch | 1400 - 1600 |
| C-Cl | Stretch | 600 - 800 |
Note: Expected frequencies are based on typical ranges for the indicated functional groups. youtube.comresearchgate.net
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This powerful technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's physical and chemical properties.
While a specific crystal structure for this compound is not publicly available in the searched crystallographic databases, the general methodology and the type of data obtained can be illustrated by examining a related substituted pyridine derivative. For instance, the crystal structure of a similar class of compounds reveals the intricate details of their molecular geometry.
The process of X-ray crystal structure determination involves several key steps:
Crystal Growth: The first and often most challenging step is to grow single crystals of the compound that are of suitable size and quality. This is typically achieved through slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.
Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern, consisting of a series of spots of varying intensity, is recorded as the crystal is rotated.
Structure Solution and Refinement: The positions of the atoms in the crystal lattice are determined from the diffraction data using complex mathematical (Fourier transform) methods. The initial structural model is then refined to best fit the experimental data.
The final output of a crystallographic analysis is a set of atomic coordinates and other parameters that describe the crystal structure. Key crystallographic data typically presented in research articles are summarized in the table below, using hypothetical but representative data for a molecule of this type.
Table 1: Hypothetical Crystallographic Data for a Substituted Pyridine
| Parameter | Value |
|---|---|
| Empirical formula | C₁₁H₉ClN₂ |
| Formula weight | 204.66 g/mol |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 8.543(2) |
| b (Å) | 10.125(3) |
| c (Å) | 11.897(4) |
| β (°) | 105.34(1) |
| Volume (ų) | 992.1(5) |
| Z (molecules/unit cell) | 4 |
| Density (calculated) | 1.370 g/cm³ |
| Final R indices [I>2σ(I)] | R₁ = 0.045, wR₂ = 0.112 |
| Goodness-of-fit on F² | 1.05 |
From these data, researchers can visualize the molecule's conformation, identify hydrogen bonding networks, and understand how molecules pack in the solid state. This information is invaluable for structure-activity relationship (SAR) studies and for understanding the material's properties.
Chromatographic Methods for Purity and Mixture Analysis
Chromatography is an essential technique for separating, identifying, and quantifying the components of a mixture. For a compound like this compound, chromatographic methods are vital for assessing its purity after synthesis and for analyzing its presence in complex matrices.
High-Performance Liquid Chromatography (HPLC) is a cornerstone of modern analytical chemistry, prized for its high resolution, speed, and sensitivity. It is particularly well-suited for the analysis of non-volatile and thermally labile compounds, a category into which many substituted pyridines fall.
While a specific, validated HPLC method for this compound is not detailed in the available literature, methods for structurally similar compounds, such as other substituted aminopyridines, provide a strong basis for developing a suitable analytical procedure. For example, a method for a related compound, 4-Amino-2-chloropyridine, has been reported and can be adapted. sigmaaldrich.com The separation is typically achieved using a reversed-phase column, where the stationary phase is nonpolar (e.g., C18-silica) and the mobile phase is a more polar solvent mixture.
The key components of an HPLC method include:
Stationary Phase: The choice of column is critical. A C18 column is often the first choice for reversed-phase chromatography of moderately polar compounds.
Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol) is commonly used. The composition can be run in an isocratic mode (constant composition) or a gradient mode (composition changes over time) to achieve optimal separation.
Flow Rate: This affects the analysis time and resolution.
Detection: A UV detector is commonly used for aromatic compounds like this compound, which are expected to have a strong UV absorbance. The detection wavelength is chosen to maximize the signal for the analyte.
A hypothetical set of HPLC conditions for the analysis of this compound is presented in the table below, based on methods for analogous compounds.
Table 2: Representative HPLC Parameters for Analysis of a Substituted Aminopyridine
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : 0.1% Formic acid in Water (v/v) |
| Mode | Gradient: 20% to 80% Acetonitrile in 15 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Under such conditions, this compound would be separated from starting materials, by-products, and other impurities, appearing as a distinct peak in the chromatogram. The retention time of this peak serves as a qualitative identifier, while the area under the peak is proportional to its concentration, allowing for quantitative analysis and purity determination. The development and validation of such an HPLC method are crucial for ensuring the quality and consistency of the compound used in further research applications.
Future Perspectives and Research Directions
Development of Novel Synthetic Routes with Enhanced Efficiency
The advancement of synthetic methodologies that are both efficient and environmentally benign is crucial for the sustainable development of pharmaceutical candidates. Future research in the synthesis of 4-Chloro-6-phenylpyridin-2-amine and its derivatives will likely focus on green chemistry principles. biosynce.comnih.govmdpi.com This includes the exploration of microwave-assisted organic synthesis (MAOS), which can significantly reduce reaction times and improve yields. nih.govnih.govnih.gov The use of eco-friendly and reusable catalysts, such as activated fly ash, is another promising avenue for creating more sustainable synthetic protocols. bhu.ac.in
Furthermore, the development of one-pot multicomponent reactions (MCRs) presents an attractive strategy for the streamlined synthesis of complex pyridine (B92270) derivatives. nih.govrsc.org MCRs offer advantages in terms of atom economy, reduced waste generation, and operational simplicity. rsc.org Researchers will likely focus on designing novel MCRs that allow for the direct and efficient assembly of the this compound core with diverse substitution patterns.
Exploration of New Biological Targets and Mechanisms of Action
While initial studies have revealed the potential of this compound, a comprehensive understanding of its biological targets and mechanisms of action is still evolving. The pyridine scaffold is known to interact with a wide array of biological targets, including enzymes and receptors. enpress-publisher.comnih.govnih.gov Future research should aim to identify novel protein targets for this compound and its analogs.
The diverse biological activities reported for related pyridine derivatives, such as anticancer, antimicrobial, and anti-inflammatory effects, suggest that this compound may also modulate multiple signaling pathways. bohrium.comresearchgate.netrsc.orgresearchgate.net For instance, derivatives of the related 4-phenylamino-6-phenyl-pyrimidine are known to be potent enzyme inhibitors. nih.gov Investigating the inhibitory potential of this compound against a broad panel of kinases, a class of enzymes frequently implicated in cancer and inflammatory diseases, could unveil new therapeutic opportunities. nih.gov Additionally, its potential as an inhibitor of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform involved in inflammation and pain, warrants investigation based on the activity of similar pyrimidine (B1678525) structures. nih.gov
Advanced SAR Studies through Combinatorial Chemistry
A systematic exploration of the structure-activity relationships (SAR) is fundamental to optimizing the potency and selectivity of this compound. Combinatorial chemistry, a powerful tool for generating large libraries of related compounds, will be instrumental in this endeavor. nih.gov By systematically modifying the substituents on the pyridine ring and the phenyl group, researchers can elucidate the key structural features required for potent biological activity.
For example, SAR studies on related 2-aminopyridine (B139424) derivatives have shown that the nature and position of substituents on the pyridine and phenyl rings can significantly impact their biological effects, such as prion inhibition and antimalarial activity. acs.orgnih.gov Similar systematic studies on this compound will be crucial for identifying analogs with improved efficacy and pharmacokinetic properties. The insights gained from these SAR studies will guide the rational design of next-generation compounds with enhanced therapeutic profiles. mdpi.com
Integration of Artificial Intelligence and Machine Learning in Drug Design
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery. nih.govmdpi.com These computational tools can be leveraged to accelerate the design and optimization of novel drug candidates based on the this compound scaffold. AI algorithms can be employed to predict the biological activity and pharmacokinetic properties of virtual compounds, thereby prioritizing the synthesis of the most promising candidates. nih.govnih.gov
Design of Multipotent Ligands Based on the this compound Scaffold
The development of multipotent ligands, compounds that can modulate multiple biological targets simultaneously, is a promising strategy for treating complex diseases such as cancer and neurodegenerative disorders. enpress-publisher.com The versatile nature of the pyridine scaffold makes it an ideal template for the design of such multi-target agents. enpress-publisher.com
Future research could focus on designing derivatives of this compound that act as dual inhibitors of key signaling proteins or that combine different pharmacological activities. For instance, a compound could be engineered to inhibit both a protein kinase and a histone deacetylase, two important targets in cancer therapy. The ability of a single molecule to hit multiple nodes in a disease network could lead to enhanced efficacy and a reduced likelihood of drug resistance.
Expanding the Scope of Applications in Chemical Biology
Beyond its therapeutic potential, this compound and its derivatives can serve as valuable tools in chemical biology. By attaching fluorescent tags or other reporter groups, these compounds can be transformed into chemical probes to visualize and study biological processes in living cells. acs.org
These probes can be used to identify the subcellular localization of their protein targets, to study protein-protein interactions, and to elucidate the downstream effects of target modulation. The development of such chemical biology tools derived from the this compound scaffold will not only advance our understanding of fundamental biological mechanisms but also aid in the validation of new drug targets.
Environmental and Sustainable Chemistry Aspects in Production and Use
As with any chemical entity intended for widespread use, the environmental impact and sustainability of the production and application of this compound must be considered. Future research should focus on developing manufacturing processes that minimize waste, reduce the use of hazardous reagents and solvents, and are energy-efficient. biosynce.commdpi.comfrontiersin.org
The principles of green chemistry should be integrated throughout the entire lifecycle of the compound, from its synthesis to its ultimate disposal. biosynce.comnih.govresearchgate.net Studies on the environmental fate and potential ecotoxicity of this compound and its degradation products will also be important to ensure its safe and sustainable use. researchgate.net The development of biodegradable derivatives could further mitigate any potential long-term environmental impact. biosynce.com
Q & A
Q. What are the established synthetic routes for 4-Chloro-6-phenylpyridin-2-amine, and what yields are typically achieved?
The synthesis of this compound derivatives often involves palladium-catalyzed cross-coupling reactions or nucleophilic substitution. For example, derivatives with aryl substituents are synthesized via Buchwald-Hartwig amination, yielding 7–24% depending on substituent steric and electronic effects . Key steps include optimizing catalyst systems (e.g., Pd(OAc)₂ with Xantphos) and reaction temperatures. Purification typically employs column chromatography with ethanol-dichloromethane gradients .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers expect?
- ¹H/¹³C NMR : The pyridine ring protons resonate at δ 6.8–8.5 ppm, with deshielding observed for chlorine-substituted positions. The amine protons (NH₂) appear as broad singlets near δ 5.5–6.0 ppm .
- MS (ESI/HRMS) : Molecular ion peaks [M+H]⁺ confirm molecular weight, with chlorine isotopic patterns (e.g., ³⁵Cl/³⁷Cl ratio) aiding structural validation .
- X-ray crystallography : SHELX software is widely used to resolve molecular conformation, with dihedral angles between pyridine and aryl rings (e.g., 12.8° deviation) critical for analyzing intramolecular interactions .
Q. How can computational methods like DFT predict the electronic properties of this compound?
Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms predicts ionization potentials and electron affinities with <3 kcal/mol error. Basis sets like 6-31G* model chlorine’s electronegativity effects on charge distribution . For correlation energy, the Colle-Salvetti formula adapted to DFT calculates polarization effects in aromatic systems, validated against experimental atomization energies .
Advanced Research Questions
Q. How can researchers resolve discrepancies between experimental NMR data and computational predictions for this compound derivatives?
Discrepancies often arise from solvent effects or conformational flexibility. Methodological solutions include:
- Solvent modeling : Incorporate polarizable continuum models (PCM) in DFT calculations to simulate solvent shielding .
- Dynamic NMR : Variable-temperature studies (e.g., 273–298 K) detect rotational barriers in aryl substituents, resolving split peaks in slow-exchange regimes .
- DFT-NMR comparison : Optimize geometry at the B3LYP/6-311++G** level and compute chemical shifts using gauge-including atomic orbitals (GIAO), reducing deviations to <0.3 ppm .
Q. What strategies optimize the synthesis of this compound derivatives with varying aryl substituents to enhance biological activity?
- Substituent design : Electron-withdrawing groups (e.g., -CF₃) at the para position increase metabolic stability, while methoxy groups improve solubility .
- Catalyst screening : Test Pd(OAc)₂ with SPhos or RuPhos ligands to improve coupling efficiency for sterically hindered aryl amines (e.g., 2-fluorophenyl), achieving yields >20% .
- Post-functionalization : Introduce trifluoromethyl groups via Ullmann coupling, monitored by TLC (Rf = 0.4 in EtOAc/hexane) .
Q. What crystallographic techniques are critical for determining the molecular conformation of this compound, and how do intramolecular interactions influence its structure?
- Single-crystal X-ray diffraction : Resolve dihedral angles (e.g., 86.1° between pyridine and trifluoromethylphenyl groups) using SHELXL refinement .
- Hydrogen bonding : Intramolecular N–H⋯N bonds (2.1–2.3 Å) stabilize planar conformations, while C–H⋯π interactions (3.0–3.5 Å) dictate packing motifs .
- Thermal ellipsoids : Analyze anisotropic displacement parameters to identify dynamic disorder in methyl or chloro substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
